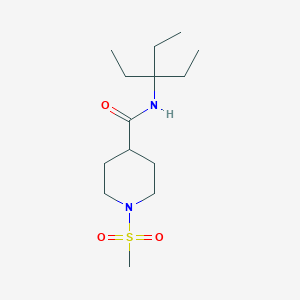
N-(1,1-diethylpropyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-diethylpropyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as N,N-diethyl-4-(methylsulfonyl)benzamide (DEET), is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
The exact mechanism of action of DEET is not fully understood. It is believed to work by interfering with the insect's ability to detect human scent. DEET may also act as an irritant to insects, causing them to avoid contact with treated skin.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans. It is rapidly absorbed through the skin and metabolized into inactive compounds. DEET has been shown to have no significant effect on the nervous system or other physiological functions in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a highly effective insect repellent and is widely used in laboratory experiments to protect against insect bites. However, it can be toxic to some laboratory animals and should be used with caution. DEET can also interfere with some laboratory assays and should be avoided in these cases.
Direcciones Futuras
There are several future directions for research on DEET. These include:
1. Development of new insect repellents that are more effective and less toxic than DEET.
2. Investigation of the mechanism of action of DEET to better understand how it works.
3. Study of the long-term effects of DEET exposure on human health.
4. Development of new insecticides that target the same mechanisms as DEET.
5. Investigation of the effects of DEET on non-target organisms, such as bees and other pollinators.
Conclusion:
DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is used in a variety of products to protect against insect bites and the diseases they can transmit. While DEET is generally considered safe for human use, caution should be taken when using it in laboratory experiments and around non-target organisms. Further research is needed to develop new insect repellents and insecticides that are more effective and less toxic than DEET.
Métodos De Síntesis
DEET is synthesized by reacting 4-methylsulfonylbenzoic acid with thionyl chloride to form 4-methylsulfonylbenzoyl chloride. This is then reacted with diethylamine to form N-(1,1-diethylpropyl)-1-(methylsulfonyl)-4-piperidinecarboxamide4-(methylsulfonyl)benzamide.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect repellent properties. It is used in a variety of products, including sprays, lotions, and wipes, to protect against insect bites and the diseases they can transmit. DEET is also used in the development of new insect repellents and insecticides.
Propiedades
IUPAC Name |
N-(3-ethylpentan-3-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3S/c1-5-14(6-2,7-3)15-13(17)12-8-10-16(11-9-12)20(4,18)19/h12H,5-11H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIRMBBMXBXBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)NC(=O)C1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)
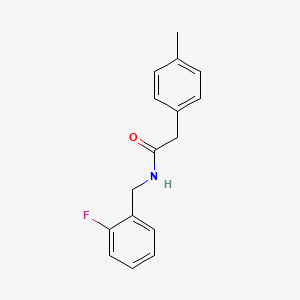
![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)
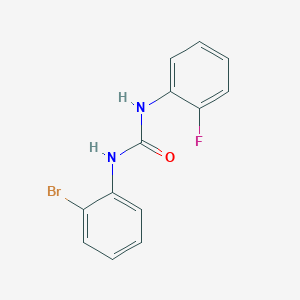
![rel-(4aS,8aR)-6-(1-cyclohexen-1-ylacetyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348585.png)
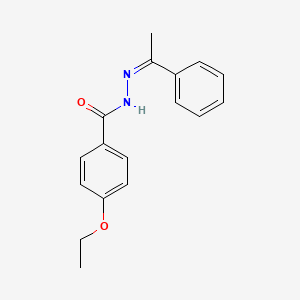
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)
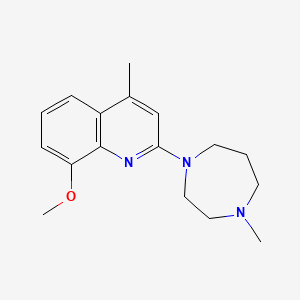
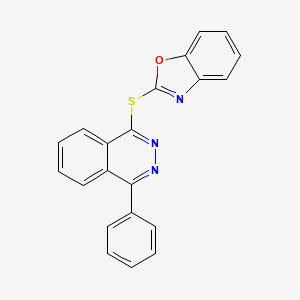
![4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine](/img/structure/B5348623.png)
![4-{2,2-dimethyl-3-[4-(3-methylbenzyl)-1-piperazinyl]propyl}morpholine](/img/structure/B5348625.png)
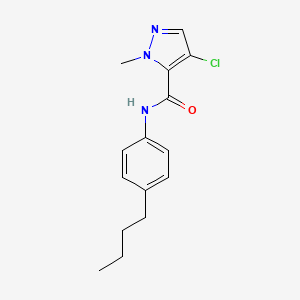
![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)